8-Fluoro-2-methylindolo(2,1-b)quinazoline-6,12-dione

Medicinal chemistry IDO1/TDO dual inhibition Tryptanthrin derivatization

Critical synthetic intermediate enabling dual IDO1/TDO inhibitor development. The 2-methyl substituent provides the exclusive site for NBS/AIBN-mediated benzylic bromination, generating the universal electrophilic building block 2-bromomethyl-8-fluorotryptanthrin. This intermediate is indispensable for installing triazole, cinnamic acid ester, and pinacol borate motifs that confer up to 386-fold improvements in TDO inhibitory potency (e.g., 9b: IDO1 IC₅₀ = 0.12 μM, TDO IC₅₀ = 0.03 μM). The 8-fluoro substituent depresses aqueous solubility (0.741 μg/mL), enabling 2-position derivatization to achieve up to 20-fold solubility enhancement (~15 μg/mL).

Molecular Formula C16H9FN2O2
Molecular Weight 280.25 g/mol
CAS No. 169037-67-6
Cat. No. B11844212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2-methylindolo(2,1-b)quinazoline-6,12-dione
CAS169037-67-6
Molecular FormulaC16H9FN2O2
Molecular Weight280.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)F
InChIInChI=1S/C16H9FN2O2/c1-8-2-4-12-10(6-8)16(21)19-13-5-3-9(17)7-11(13)14(20)15(19)18-12/h2-7H,1H3
InChIKeyWAZOTTKNAAAVBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2-methyltryptanthrin: Strategic IDO/TDO Intermediate


8-Fluoro-2-methylindolo(2,1-b)quinazoline-6,12-dione (synonym: 2-methyl-8-fluorotryptanthrin; NSC-686828) is a synthetic indoloquinazoline alkaloid analogue belonging to the tryptanthrin class. It features a tetracyclic indolo[2,1-b]quinazoline-6,12-dione core with an electron-withdrawing fluorine atom at the 8-position and a methyl group at the 2-position [1]. This compound serves as the critical synthetic intermediate in the preparation of twelve advanced tryptanthrin derivatives that exhibit dual indoleamine 2,3-dioxygenase 1 (IDO1) / tryptophan 2,3-dioxygenase (TDO) inhibitory activity, with several derivatives achieving potency comparable to the clinical benchmark INCB024360 [2]. The 2-methyl substituent is not merely a passive structural feature; it functions as a site for regioselective radical bromination, enabling the generation of 2-bromomethyl-8-fluorotryptanthrin, the universal electrophilic building block from which diverse N-, O-, and C-linked derivatives are constructed [2].

8-Fluoro-2-methyltryptanthrin: Irreplaceable Scaffold for Derivatization


Attempts to substitute 8-fluoro-2-methylindolo(2,1-b)quinazoline-6,12-dione with the parent tryptanthrin (CAS 13220-57-0) or 8-fluorotryptanthrin (CAS 169037-58-5) in synthetic workflows will fail because neither comparator possesses the 2-methyl group required for the key C–H functionalization step. The 2-methyl substituent is the exclusive site for N-bromosuccinimide (NBS)/AIBN-mediated benzylic bromination, which generates 2-bromomethyl-8-fluorotryptanthrin [1]. This electrophilic intermediate is indispensable for installing triazole, cinnamic acid ester, cinnamic acid, N-benzylnaphthenate, and pinacol borate motifs that confer up to 386-fold improvements in TDO inhibitory potency and 20-fold increases in water solubility relative to 8-fluorotryptanthrin [1]. Using 8-fluorotryptanthrin (which lacks the methyl group) precludes access to this entire SAR-exploration space. Furthermore, the 8-fluoro substituent itself depresses aqueous solubility (0.741 μg/mL vs. 1.339 μg/mL for tryptanthrin) [1], meaning that procurement of the fluoro-methyl dual-substituted scaffold is essential for programs that require both the potency-enhancing fluorine and the derivatizable methyl handle in a single starting material.

8-Fluoro-2-methyltryptanthrin: Differentiation Evidence vs. Analogs


Unique 2-Methyl Bromination for Derivative Synthesis

In the synthesis reported by Cui et al. (2020), 2-methyl-8-fluorotryptanthrin (compound 3) undergoes regioselective benzylic bromination with NBS/AIBN in CCl₄ at 80 °C to yield 2-bromomethyl-8-fluorotryptanthrin (compound 4) [1]. This reaction is impossible with 8-fluorotryptanthrin, which bears a hydrogen at the 2-position and lacks the activated benzylic C–H bond. Compound 4 serves as the universal electrophile for synthesizing twelve diverse derivatives (5a–5h, 9a–9d) via nucleophilic substitution, azide-alkyne cycloaddition, Heck coupling, and Miyaura borylation [1]. The resulting derivatives achieve IDO1 IC₅₀ values as low as 0.12 μM (compound 9b) and TDO IC₅₀ values as low as 0.03 μM (compound 9b), representing a 32-fold improvement in TDO potency over 8-fluorotryptanthrin (TDO IC₅₀ = 0.937 μM) [1].

Medicinal chemistry IDO1/TDO dual inhibition Tryptanthrin derivatization

Aqueous Solubility: Fluorinated Scaffold vs. Tryptanthrin

Cui et al. (2020) measured the aqueous solubility of the closest structurally characterized analog, 8-fluorotryptanthrin, at 0.741 μg/mL, compared with 1.339 μg/mL for the parent tryptanthrin [1]. The 8-fluoro substitution reduces aqueous solubility by approximately 45% relative to tryptanthrin, attributed to the increased hydrophobicity conferred by fluorine. Patent CN110437233A describes 2-methyl-8-fluorotryptanthrin (the target compound) as a tryptanthrin derivative that 'increases the water solubility of tryptanthrin' and claims its use in treating IDO-mediated diseases [2]. While explicit mg/mL values for the target compound are not publicly reported, the patent's solubility claim, combined with the scaffold's established use as the precursor to derivatives achieving up to 20-fold water solubility improvements (e.g., compounds 5d, 5f, 5h with N-naphthenic acid groups) [1], positions the target compound as the mandatory entry point for solubility-optimized derivative libraries.

Physicochemical profiling Water solubility Lead optimization

Antiproliferative Advantage Over Tryptanthrin

Popov et al. (2022) demonstrated that 8-fluorotryptanthrin inhibits proliferation of K-562/4 (chronic myeloid leukemia), HCT-116 (colorectal carcinoma), and HCT-116p53ko (p53-knockout colorectal carcinoma) cell lines at lower concentrations than the parent alkaloid tryptanthrin [1]. The antiproliferative mechanism is associated with cell cycle arrest at the G1-to-S phase transition at nanomolar concentrations [1]. While the target compound 2-methyl-8-fluorotryptanthrin was not directly tested in this study, the conserved 8-fluoroindoloquinazoline pharmacophore is the established driver of this potency enhancement, and the 2-methyl substituent is not expected to abrogate antiproliferative activity based on the broader tryptanthrin SAR landscape where 2-position modifications are extensively tolerated [2].

Anticancer Cytotoxicity Cell cycle arrest

IDO1/TDO Dual Inhibition Profile

The 8-fluorotryptanthrin core exhibits well-characterized dual IDO1/TDO inhibitory activity. Cui et al. (2020) report enzymatic IC₅₀ values for 8-fluorotryptanthrin: IDO1 IC₅₀ = 0.534 μM and TDO IC₅₀ = 0.937 μM [1]. By comparison, the clinical benchmark INCB024360 shows IDO1 IC₅₀ = 0.09 μM, and the reference TDO inhibitor LM10 shows TDO IC₅₀ = 11.58 μM [1]. Thus, 8-fluorotryptanthrin is approximately 6-fold less potent than INCB024360 on IDO1 but 12-fold more potent than LM10 on TDO. The 2-methyl-8-fluorotryptanthrin scaffold serves as the direct precursor to derivatives 9b (IDO1 IC₅₀ = 0.12 μM; TDO IC₅₀ = 0.03 μM) and 5a (TDO IC₅₀ = 0.06 μM), which close the potency gap with INCB024360 and dramatically exceed LM10 [1]. The target compound itself is reported by patent CN110437233A to possess 'excellent inhibitory activity against IDO' [2].

Immuno-oncology IDO1 inhibition TDO inhibition

Physicochemical and Handling Properties

The target compound has a molecular formula of C₁₆H₉FN₂O₂ and a molecular weight of 280.25 g/mol . Key computed and experimentally derived properties include: density = 1.48 g/cm³, boiling point = 503.5 ± 60.0 °C at 760 mmHg, flash point = 258.3 °C, refractive index = 1.721, vapour pressure = 0.0 ± 1.3 mmHg at 25 °C, and zero rotatable bonds . For comparison, the des-methyl analog 8-fluorotryptanthrin (CAS 169037-58-5; C₁₅H₇FN₂O₂) has a molecular weight of 266.23 g/mol, while the parent tryptanthrin (C₁₅H₈N₂O₂) has a molecular weight of 248.24 g/mol. The target compound's additional methyl group contributes a mass increment of +14 Da over 8-fluorotryptanthrin and +32 Da over tryptanthrin, with a corresponding increase in lipophilicity (predicted logP approximately 0.5 units higher based on the methylene contribution). The zero rotatable bond count confirms a completely rigid, planar polycyclic architecture, which is consistent with the DNA-intercalative and enzyme-inhibitory mechanisms proposed for the tryptanthrin class [1].

Pre-formulation Physicochemical characterization Computational chemistry

8-Fluoro-2-methyltryptanthrin: Research Application Scenarios


IDO1/TDO Dual Inhibitor Optimization

This compound is the optimal starting material for synthesizing focused libraries of IDO1/TDO dual inhibitors. As demonstrated by Cui et al. (2020), the 2-methyl group is selectively brominated to generate 2-bromomethyl-8-fluorotryptanthrin, which reacts with diverse nucleophiles (amines, carboxylates, azide) to yield derivatives spanning >300-fold TDO potency range [1]. The resulting compounds (e.g., 9b: IDO1 IC₅₀ = 0.12 μM, TDO IC₅₀ = 0.03 μM) achieve potency comparable to the clinical IDO1 inhibitor INCB024360 while simultaneously inhibiting TDO, a profile unattainable with the parent tryptanthrin scaffold. Procurement of this compound enables SAR exploration at the 2-position without requiring de novo construction of the tetracyclic core.

Cell Cycle Arrest Mechanism Studies

Based on Popov et al. (2022), 8-fluorotryptanthrin analogs induce cell cycle arrest at the G1→S transition in tumor cells at nanomolar concentrations, with enhanced potency over tryptanthrin against K-562/4, HCT-116, and HCT-116p53ko lines [2]. The target compound, bearing both the 8-fluoro pharmacophore and the derivatizable 2-methyl group, enables structure-activity relationship studies to dissect the contributions of 2-position substituents to cell cycle arrest potency and selectivity. This compound can serve as the reference scaffold for head-to-head comparisons with 2-substituted derivatives in flow cytometry-based cell cycle assays.

Solubility Optimization for Drug Candidates

The 8-fluorotryptanthrin scaffold has intrinsically low aqueous solubility (0.741 μg/mL), which is 45% lower than tryptanthrin (1.339 μg/mL) [1]. Procurement of the 2-methyl-8-fluoro derivative enables the synthesis of 2-bromomethyl-8-fluorotryptanthrin, which upon reaction with N-benzylnaphthenic acid derivatives yields compounds (5d, 5f, 5h) with up to 20-fold solubility enhancement (~15 μg/mL) [1]. This compound is therefore the essential entry point for solubility-driven lead optimization programs, where balancing lipophilicity through 2-position derivatization is critical for achieving drug-like physicochemical profiles.

Antimicrobial and DNA Intercalation Studies

Tryptanthrins are established DNA intercalators with bactericidal activity against E. coli (viability reductions of 10⁻² to <10⁻⁶ at 0.2–40 μM) [3]. The 8-fluoro substitution and 2-methyl group present in the target compound modulate both electronic properties (via fluorine's electron-withdrawing effect) and steric bulk at the intercalation interface. Programs investigating structure-activity relationships for antimicrobial potency, mutagenicity (4-aza-8-fluoro derivatives increase frameshift mutations 4-fold [3]), and DNA binding affinity can use this compound as a comparator scaffold to decouple the contributions of 8-fluoro and 2-substituent effects.

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